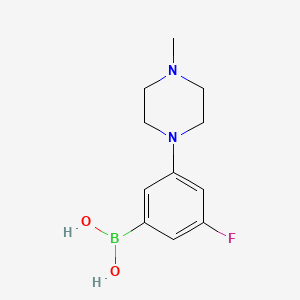

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid

描述

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid (CAS 1704073-49-3) is a boronic acid derivative with a molecular formula of C11H16BFN2O2 and a molar mass of 238.07 g/mol . Its structure features a fluorine atom at the 3-position and a 4-methylpiperazine group at the 5-position of the phenyl ring, coupled with a boronic acid (-B(OH)₂) functional group.

Key physicochemical properties include:

属性

IUPAC Name |

[3-fluoro-5-(4-methylpiperazin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BFN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIYMTSRYIXULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Suzuki-Miyaura Cross-Coupling

This reaction forms carbon-carbon bonds between the boronic acid and aryl/vinyl halides using palladium catalysts. For example:

Key features:

-

Catalysts : Pd(PPh₃)₄, PdCl₂(dppf)

-

Bases : Na₂CO₃, K₃PO₄

-

Solvents : THF, DMF, or toluene/water mixtures.

Boronate Ester Formation

The boronic acid reacts with diols (e.g., catechols, sugars) to form cyclic boronate esters. This reversible interaction is exploited in sensing and drug delivery:

Applications include glucose sensing and enzyme inhibition .

Fluoride-Mediated Activation

Fluoride ions (e.g., KF/18-crown-6) enhance reactivity by forming tetrahedral boronate intermediates, enabling nucleophilic hydroxylation or aryne trapping (Scheme 3B in ).

Reaction Conditions and Reagents

Major Reaction Products

Comparative Reactivity Analysis

Mechanistic Insights

科学研究应用

Pharmaceutical Applications

-

Antidepressant Development

- The compound has been explored as a potential modulator of neurotransmitter systems, particularly norepinephrine and serotonin pathways. These systems are crucial in treating conditions such as major depressive disorder and anxiety disorders .

- A study indicated that derivatives of this compound could be effective in alleviating vasomotor symptoms associated with menopause, showcasing its potential in hormone-related therapies .

-

Cancer Treatment

- Research has highlighted the utility of boronic acids in targeting cancer cells through proteasome inhibition. The unique structure of (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid allows for selective binding to specific proteins involved in cancer progression, thus representing a promising lead compound for anticancer drug development .

- Antimicrobial Activity

Data Table: Summary of Applications

Case Studies

- Vasomotor Symptoms Treatment

- Cancer Cell Line Studies

作用机制

The mechanism of action of (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The fluorine atom and piperazine ring contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .

相似化合物的比较

Comparison with Structurally Similar Boronic Acid Compounds

Substituent Variations on the Phenyl Ring

Piperazine/Piperidine Derivatives

(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (CAS 1704080-61-4) Key Differences: Replaces the fluorine and methylpiperazine with a methoxy group and a sulfonyl-linked methylpiperazine. Applications: Likely used in targeted drug design due to sulfonamide’s prevalence in protease inhibitors .

(3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid) (CAS 2096336-16-0)

- Key Differences : Substitutes methylpiperazine with a piperidine carbonyl group.

- Impact : The carbonyl group may reduce basicity compared to methylpiperazine, altering solubility and binding interactions in enzymatic assays .

Morpholine and Pyrrolidine Derivatives

(3-Fluoro-5-morpholinophenyl)boronic acid (CAS 93246-53-8) Key Differences: Morpholine (oxygen-containing heterocycle) replaces methylpiperazine.

(3-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS 1264616-18-3)

Functional Group Modifications

Boronic Acid Derivatives with Carbamoyl Groups

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (CAS 849833-86-9) Key Differences: Carbamoyl group at the 4-position instead of methylpiperazine.

Triazole-Substituted Boronic Acids

1-amido-2-triazolylethaneboronic acid

- Key Differences : Triazole ring replaces phenyl in the side chain.

- Impact : Demonstrates improved β-lactamase inhibition (Ki values comparable to phenyl analogs but with better MICs) due to triazole’s electron-deficient nature .

生物活性

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid, with the CAS number 1704073-49-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications, emphasizing its role in drug development.

- Molecular Formula : C11H16BFN2O2

- Molecular Weight : 238.07 g/mol

- IUPAC Name : this compound

- Purity : 97% .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Fluorophenyl Intermediate : The initial step includes the introduction of the fluorine atom onto the phenyl ring.

- Attachment of the Piperazine Ring : This is achieved through a nucleophilic substitution reaction.

- Introduction of the Boronic Acid Group : This final step often employs palladium-catalyzed cross-coupling reactions to introduce the boronic acid functionality .

Antitumor Activity

Recent studies have indicated that compounds containing piperazine and boronic acid moieties exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CFI-400945 | HCT116 | <10 |

| Compound 82a | KMS-12 BM | 1400 |

| Compound 99 | FGFR1 | <4.1 |

These findings suggest that modifications to the piperazine and phenyl groups can enhance antitumor efficacy .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in tumor growth and proliferation. The presence of the boronic acid group allows for reversible binding to target proteins, which is crucial for its function as an enzyme inhibitor .

Case Studies

A notable study explored the effects of this compound on prostate cancer cells. The results demonstrated that compounds with similar structures could significantly inhibit cell proliferation and induce apoptosis in LAPC-4 cell lines. This study highlighted how structural modifications could lead to enhanced biological activity .

Another case involved synthesizing new derivatives based on this compound, which were tested against various cancer models. These derivatives exhibited improved potency compared to their predecessors, indicating a strong structure-activity relationship .

Applications in Drug Development

The compound is being investigated for its potential applications in developing new therapeutic agents targeting specific enzymes and receptors associated with cancer and other diseases:

- Enzyme Inhibition : Used as a probe for studying enzyme inhibitors.

- Drug Development : Investigated for its potential as a lead compound in creating new anticancer drugs.

The versatility of this compound makes it a valuable building block in organic synthesis and material science .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts. Key steps include:

- Borylation : Reacting aryl halides with bis(pinacolato)diboron in the presence of PdCl₂(dppf)₂ and potassium acetate in DMF at 105°C for 3 hours to form the boronic ester intermediate .

- Coupling : Introducing the 4-methylpiperazine substituent via a second coupling step with Pd(PPh₃)₄ in DME/H₂O at 70–80°C.

- Deprotection : Transesterification or hydrolysis to yield the free boronic acid. Solid-phase transesterification with phenyl boronic acid or monophasic methods using methyl boronic acid can improve isolation efficiency .

Q. What analytical techniques are suitable for characterizing this boronic acid and controlling impurities?

- Methodological Answer :

- LC-MS/MS : Validated methods (limit of detection: <1 ppm) enable simultaneous quantification of boronic acid impurities. Parameters include mobile phase optimization (e.g., acetonitrile/ammonium formate) and MRM transitions for specificity .

- ¹H NMR : Monitor oxidation stability by tracking phenol formation under H₂O₂ exposure (e.g., 50% conversion in 10–27 minutes for boronic esters) .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer :

- Store at 0–6°C in anhydrous conditions to minimize hydrolysis. Purity (>97% by HPLC) is critical for reproducibility in cross-coupling reactions .

Advanced Research Questions

Q. How does the 4-methylpiperazine substituent affect the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-donating 4-methylpiperazine group lowers the boronic acid’s pKa, enhancing its reactivity in basic conditions. Comparative studies with morpholine or pyrrolidine analogs (e.g., 3-Fluoro-5-morpholinophenylboronic acid, CAS 1217500-95-2) show altered binding kinetics due to steric and electronic effects .

- Data Table :

| Substituent | pKa (Boronic Acid) | Coupling Yield (%) |

|---|---|---|

| 4-Methylpiperazine | ~8.2 | 75–85 |

| Morpholine | ~8.5 | 70–80 |

| Pyrrolidine | ~8.0 | 65–75 |

Q. What is the oxidative stability of this boronic acid compared to its pinacol ester derivatives?

- Methodological Answer :

- Free boronic acids oxidize faster than esters. Under 1.2 equiv. H₂O₂:

- Free boronic acid : 50% conversion to phenol in 22 minutes.

- Pinacol ester : 50% conversion in 10 minutes due to rapid hydrolysis-equilibrium dynamics .

- Data Table :

| Derivative | 50% Conversion Time (min) | Relative Affinity to ARS |

|---|---|---|

| Free boronic acid | 22 | N/A |

| Pinacol ester | 10 | 12.1 |

| Neopentyl glycol ester | 27 | 0.30 |

Q. How can hydrolysis of the boronic acid be minimized during in vitro biological studies?

- Methodological Answer :

- Use boronic esters (e.g., pinacol or 2,3-butanediol esters) to stabilize the compound. The ester’s hydrolysis rate correlates with diol affinity (e.g., pinacol’s high affinity slows hydrolysis) .

- Adjust pH to neutral or mildly basic conditions to favor the trigonal boronic acid form, which resists hydrolysis .

Q. What role does this compound play in designing stimuli-responsive drug delivery systems?

- Methodological Answer :

- The boronic acid moiety forms pH-sensitive complexes with polyols (e.g., glucose). Applications include:

- Glucose-sensitive hydrogels : Dissociate in high-glucose environments for controlled drug release .

- ROS-responsive carriers : Oxidize under oxidative stress (e.g., in cancer cells) to trigger payload release .

Contradictions and Limitations

- Synthesis : While Pd(PPh₃)₄ is widely used in coupling, Pd(dppf)Cl₂ may improve yields for sterically hindered substrates (e.g., 45–48% yields for BODIPY-functionalized analogs) .

- Stability : Boronic esters with rigid diols (e.g., R,R-2,3-butanediol) oxidize faster than flexible analogs, contradicting hydrolysis-affinity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。